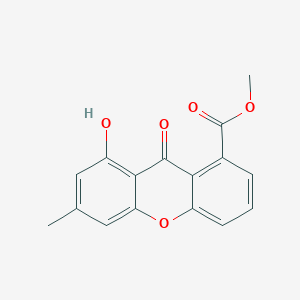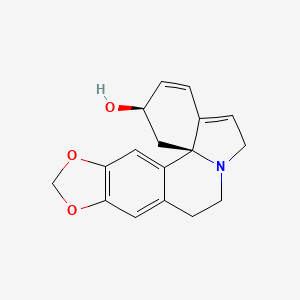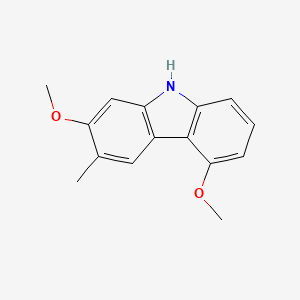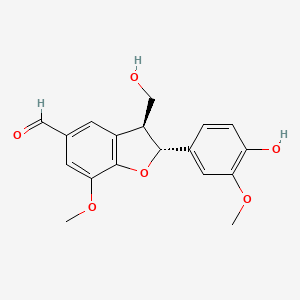
Ficusal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ficusal is a natural product found in Ficus microcarpa, Tarenna attenuata, and other organisms with data available.
Applications De Recherche Scientifique
Antidiabetic Properties
Ficus species, particularly those belonging to the genus Ficus (Moraceae), have been traditionally used in treating diabetes and related chronic disorders. They contain bioactive metabolites such as flavonoids, phenolic acids, tannins, alkaloids, glycosides, coumarins, triterpenoids, sterols, and vitamin E, which have shown significant effects in enhancing insulin secretion and reducing blood glucose levels in various in vivo studies (Deepa, Sowndhararajan, Kim, & Park, 2018).
Pharmacological Properties
Ficus benghalensis and Ficus religiosa, abundant in Asian countries, have a wide range of phytoconstituents and pharmacological properties. They demonstrate antioxidant, antidiabetic, anti-inflammatory, anticancer, antitumor, antimutagenic, antimicrobial, hepatoprotective, wound healing, and other activities (Murugesu, Selamat, & Perumal, 2021).
Anticancer and Anti-Inflammatory Agents
Ficus species have been identified for their potential use in traditional medicine against malignant disease and inflammation. Chemical groups and compounds in Ficus species contribute to their anticancer and anti-inflammatory actions (Lansky, Paavilainen, Pawlus, & Newman, 2008).
Dietary and Ethnopharmacological Importance
Ficus species are widely used in diets and have significant ethnopharmacological importance. The overlap between dietary and medicinal uses of Ficus species suggests potential health benefits beyond their traditional medicinal properties (Shi et al., 2018).
Antibacterial and Anti-biofilm Activity
Ficus species, particularly Ficus sansibarica, have shown antibacterial activity and can inhibit the growth of Gram-positive microorganisms, suggesting their potential in treating infections associated with these organisms (Awolola et al., 2014).
Phytochemical, Pharmacological, and Toxicological Aspects
Ficus plants contain rich secondary metabolites and exhibit a range of pharmacological activities such as antioxidant, cytotoxic, antimicrobial, anti-inflammatory, antidiabetic, antiulcer, and anticonvulsant. These findings suggest their safety and potential as therapeutic agents (Salehi et al., 2020).
Contextual Learning in Education
Ficus carica has been used as a contextual learning approach in science education, particularly during the COVID-19 pandemic. This demonstrates the educational applications of Ficus species in enhancing scientific understanding (Juanda, Nasrudin, Nursamsika, & Utami, 2021).
Enhanced Shoot Multiplication in Propagation
Research on Ficus religiosa has developed protocols for enhanced shoot multiplication, demonstrating its potential in forestry and conservation efforts (Siwach & Gill, 2011).
Oxygen Molecule Evaluation
Studies have focused on evaluating the oxygen molecule in Ficus religiosa, suggesting its role in plant physiology and environmental biology (Tahakik & Awachar, 2017).
Propriétés
Nom du produit |
Ficusal |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C18H18O6/c1-22-15-7-11(3-4-14(15)21)17-13(9-20)12-5-10(8-19)6-16(23-2)18(12)24-17/h3-8,13,17,20-21H,9H2,1-2H3/t13-,17+/m1/s1 |
Clé InChI |
FHRVWMUANLCTEE-DYVFJYSZSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C=O |
SMILES canonique |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=O |
Synonymes |
ficusal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



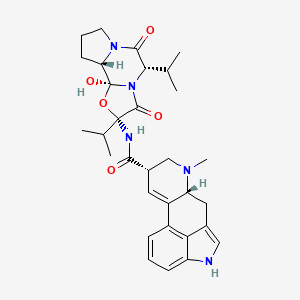
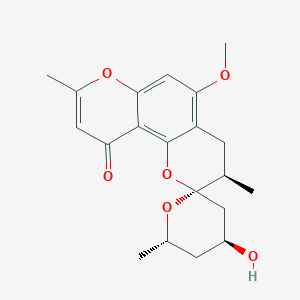
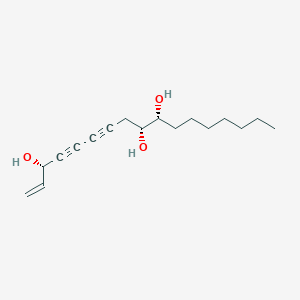
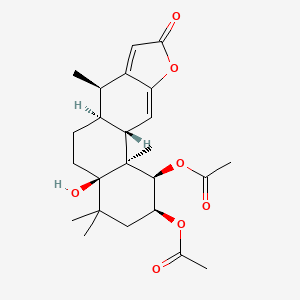
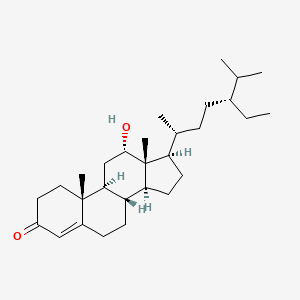
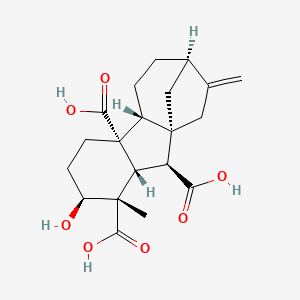
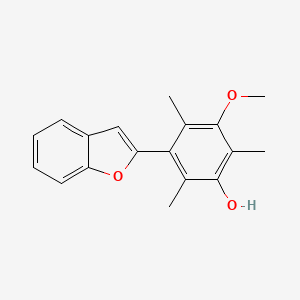
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)
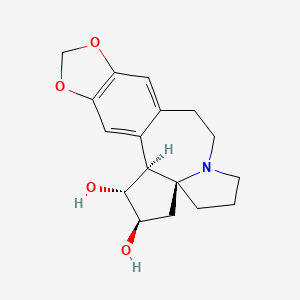
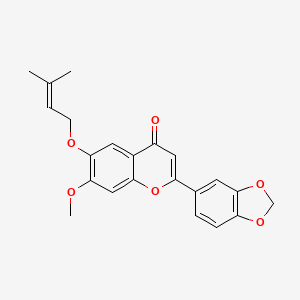
![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)
